PF-4136309 is a chemokine (C-C motif) receptor 2 (CCR2) antagonist (IC50s = 5.2, 13, and 17 nM for the human, rat, and mouse receptors, respectively). It also inhibits the voltage-gated potassium channel subtype Kv11.1 by 35% when used at a concentration of 10 µM. PF-4136309 decreases isolated human monocyte chemotaxis induced by chemokine (C-C motif) ligand 2 (CCL2) with an IC50 value of 3.9 nM. Novel orally available human chemokine receptor 2 (CCR2) antagonist PF-4136309, also known as INCB8761, is an orally available human chemokine receptor 2 (CCR2) antagonist with potential immunomodulating and antineoplastic activities. Upon oral administration, CCR2 antagonist PF-04136309 specifically binds to CCR2 and prevents binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2, which may result in inhibition of CCR2 activation and signal transduction. This may inhibit inflammatory processes as well as angiogenesis, tumor cell migration, and tumor cell proliferation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-06282999 is an irreversible inhibitor of myeloperoxidase (MPO; Ki = 316.23 nM in a cell-free assay). It is selective for MPO over thyroid peroxidase (TPO) in a resorufin formation assay, as well as a panel of more than 50 enzymes, receptors, transporters, and ion channels at 100 µM. PF-06282999 inhibits MPO activity in isolated human whole blood with an IC50 value of 1.9 µM. It reduces the necrotic core area in atherosclerotic lesions by 37% in the aortic root of Ldlr-/- mice fed a Western diet when administered at a dose of 15 mg/kg twice per day for 14 weeks. Nocvel irreversible inactivator of myeloperoxidase PF-06282999 is a potent and selective myeloperoxidase Inhibitor which is potential useful for the Treatment of Cardiovascular Diseases. PF-06282999 displayed excellent oral pharmacokinetics in preclinical species and robust irreversible inhibition of plasma MPO activity both in human blood stimulated exogenously and in plasma collected after oral (po) administration to lipopolysaccharide (LPS)-treated cynomolgus monkeys. PF-06282999 has been advanced into first-in-human pharmacokinetics and safety studies.
PF-06297470 is a potent negative allosteric modulator of the Metabotropic Glutamate Receptor 5 (mGluR5). PF-06297470 binds to mGluR5 with a Ki of 0.9 nM.
PF-06273340 is a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor with an excellent LipE profile (IC50 value: Trk-A = 6 nM; Trk-B = 4 nM; Trk-C = 3 nM). PF-06273340 has low metabolic turnover in HLM and hHep is a good substrate for efflux transporters P-gp (ER = 35.7) and BCRP (ER = 4.0) and has moderate passive permeability (RRCK Papp = 5.4 × 10−6 cm s−1). PF-06273340 is well-tolerated was selected as a candidate for clinical development.
Glucagon receptor antagonist 4 is an antagonist of the glucagon receptor (GCGR; Ki = 14 nM for the human recombinant receptor). It is greater than 230-fold selective for GCGR over the glucagon-like peptide 1 (GLP-1) receptor, as well as a panel of 69 receptors, ion channels, uptake sites, and enzymes at 10 µM. Glucagon receptor antagonist 4 prevents glucagon-induced increases in glucose levels in rat blood when administered at doses of 7.5 and 75 mg/kg. PF-06291874 is a glucagon receptor antagonist nd potentially usefully for patients with type 2 diabetes mellitus. PF-06291874 was well tolerated, has a pharmacokinetic profile suitable for once-daily dosing, and results in reductions in glucose with minimal risk of hypoglycaemia.
PF-06372222 is a small-molecule negative allosteric modulator (NAM) of glucagon receptor (GCGR). Antagonists of GCGR may be helpful in treating type 2 diabetes mellitus because they regulate plasma glucose levels by decreasing or slowing hepatic glucose production by signaling in the liver, intestinal smooth muscle, kidney, brain, and adipose tissue. PF-06372222 is also an antagonist for glucagon-like peptide-1 receptor GLP-1R, which inhibits glucagon secretion and glucose-dependent insulin secretion and may also play a role in hormonal release leading to acute and chronic stress and anxiety. By negatively modulating GLP-1R, PF-06372222 could treat type 2 diabetes mellitus and stress and anxiety.
PF-1355 is an irreversible myeloperoxidase (MPO) inhibitor (Ki = 346.74 nM in a cell-free assay). It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels. It inhibits MPO activity in isolated human whole blood with an IC50 value of 1.5 µM. PF-1355 reduces MPO activity in plasma and peritoneal lavage fluid in a mouse model of peritonitis. It also reduces lung edema, decreases plasma levels of TNF-α, MCP-1/CCL2, MIP-2/CXCL2, and KC/CXCL1 and transiently increases and then reduces neutrophil levels in bronchoalveolar lavage fluid (BALF) in a mouse model of pulmonary immune complex vasculitis when administered at doses of 20 and 100 mg/kg. PF-06281355, also known as PF-1355, is an orally available, selective and potent mechanism based inhibitor of the myeloperoxidase (MPO) that reduces plasma MPO activity, vascular edema, neutrophil recruitment, and elevated circulating cytokines. PF-06281355 suppresses albuminuria and chronic renal dysfunction in model of anti-Glomerular Basement Membrane (GBM) disease. PF-1355 prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis.